molecular formula C24H26N2O2 B3485648 N-BENZYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE

N-BENZYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE

Cat. No.: B3485648
M. Wt: 374.5 g/mol
InChI Key: POKJRWRZEXDOPL-UHFFFAOYSA-N
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Description

N-BENZYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzyl group, a cyclohexanecarbonyl group, and an indole moiety, making it a complex and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring. The resulting indole is then acylated with cyclohexanecarbonyl chloride in the presence of a base such as pyridine to introduce the cyclohexanecarbonyl group. Finally, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of N-benzyl-2-(3-cyclohexylmethanol-1H-indol-1-yl)acetamide.

    Substitution: Formation of various N-substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors, including serotonin and dopamine receptors, which may explain its potential therapeutic effects. The compound may also interact with enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-nitro-1H-imidazole-1-acetamide
  • N-Benzyl-2-(3-cyclohexylcarbonyl-1H-indol-1-yl)acetamide

Uniqueness

N-BENZYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexanecarbonyl group and the benzyl group on the indole scaffold differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

IUPAC Name

N-benzyl-2-[3-(cyclohexanecarbonyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c27-23(25-15-18-9-3-1-4-10-18)17-26-16-21(20-13-7-8-14-22(20)26)24(28)19-11-5-2-6-12-19/h1,3-4,7-10,13-14,16,19H,2,5-6,11-12,15,17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKJRWRZEXDOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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